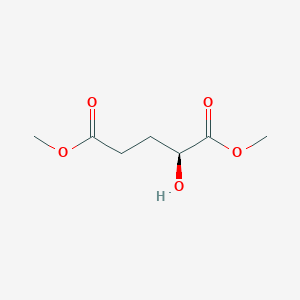

(S)-Dimethyl 2-hydroxypentanedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2S)-2-hydroxypentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-11-6(9)4-3-5(8)7(10)12-2/h5,8H,3-4H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBLBMNYOOCEFM-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450818 | |

| Record name | Pentanedioic acid, 2-hydroxy-, dimethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55094-97-8 | |

| Record name | Pentanedioic acid, 2-hydroxy-, dimethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S Dimethyl 2 Hydroxypentanedioate and Analogous Chiral α Hydroxyesters

Biocatalytic and Chemo-Enzymatic Approaches

The convergence of biology and chemistry has led to powerful synthetic methods that leverage the inherent selectivity of enzymes. These biocatalytic and chemo-enzymatic strategies offer efficient and environmentally benign routes to chiral molecules like (S)-Dimethyl 2-hydroxypentanedioate (B1228988).

Stereoselective Reduction of Prochiral 2-Oxoglutarate Derivatives

A primary route to (S)-Dimethyl 2-hydroxypentanedioate involves the stereoselective reduction of the prochiral ketone in dimethyl 2-oxoglutarate. This transformation can be achieved with high enantioselectivity using both whole-cell systems and isolated enzymes.

Whole-cell biocatalysis is an attractive strategy for industrial-scale synthesis because it utilizes the entire metabolic machinery of a microorganism, providing a native environment for enzymes and facilitating the regeneration of essential cofactors. researchgate.net Engineered microbial hosts, such as Escherichia coli, can be designed to overexpress specific reductase enzymes. nih.gov For cofactor-dependent reactions, whole-cell systems are often preferred as they inherently contain and can regenerate cofactors like NADPH, which are crucial for the reduction of ketoesters. researchgate.netnih.gov

Metabolic engineering of microbial hosts can further optimize the production of target molecules by enhancing the flux towards necessary precursors like 2-oxoglutarate (2-OG), an intermediate in the citric acid cycle. nih.govmdpi.com For instance, recombinant E. coli has been successfully used in various biotransformations, demonstrating its potential for the large-scale, cost-effective production of complex molecules. nih.gov

Table 1: Examples of Whole-Cell Biocatalysis for 2-Oxoglutarate Related Transformations This table is illustrative of the whole-cell approach; specific data for Dimethyl 2-oxoglutarate reduction is limited in the provided results.

| Microorganism | Transformation | Product | Key Feature |

|---|---|---|---|

| Engineered E. coli | L-glutamic acid to 2-oxoglutarate | 2-Oxoglutarate | Co-expression of catalase to remove H₂O₂ byproduct, enhancing efficiency. nih.gov |

| Engineered E. coli | L-proline to trans-4-hydroxy-L-proline | trans-4-hydroxy-L-proline | Overexpression of proline-4-hydroxylase and use of a host mutant to prevent product degradation. nih.gov |

| Pseudomonas savastanoi | 2-oxoglutarate | Ethylene and Succinate | Bifurcation of the reaction pathway dependent on the substrate. nih.gov |

Isolated enzymes, such as alcohol dehydrogenases (ADHs) and carbonyl reductases, offer high specificity and selectivity for the reduction of prochiral ketones. mdpi.com These enzymes, often dependent on nicotinamide (B372718) cofactors (NADH or NADPH), can deliver the hydride to a specific face of the carbonyl group, leading to the formation of a single enantiomer of the corresponding alcohol.

The use of commercial ADHs has been investigated for the reduction of various ketoesters, achieving high conversions and enantioselectivities. mdpi.com For example, chemo-enzymatic processes have been developed for synthesizing chiral precursors for pharmaceuticals, where dehydrogenases are used for stereoselective reductions. researchgate.netdergipark.org.tr The choice of enzyme is critical, as different ADHs can produce opposite enantiomers of the target alcohol, providing access to both (R) and (S) configurations. mdpi.com

Table 2: Enantioselective Reduction of Ketones by Isolated Dehydrogenases This table illustrates the capability of isolated enzymes for similar transformations.

| Enzyme Class | Substrate Type | Product | Selectivity | Reference |

|---|---|---|---|---|

| Alcohol Dehydrogenases (ADHs) | Aromatic and Aliphatic Nitroketones | Chiral β-nitroalcohols | High conversion and enantioselectivity for (S) or (R) enantiomers. | mdpi.com |

| Dehydrogenases | α-acetoxy enone, α-hydroxy ketone | Chiral diols | High stereoselectivity. | dergipark.org.tr |

Lipase-Catalyzed Transformations for Enantioselective Resolution

Kinetic resolution using lipases is a widely employed method for separating racemic mixtures of chiral alcohols or esters. nih.govunits.it This technique relies on the ability of the lipase (B570770) to acylate or hydrolyze one enantiomer at a much faster rate than the other, resulting in the separation of the unreacted enantiomer and the transformed enantiomer. nih.govmdpi.com

For a racemic mixture of dimethyl 2-hydroxypentanedioate, a lipase could be used to selectively hydrolyze the ester group of one enantiomer or to acylate the hydroxyl group. Lipases such as those from Candida antarctica (CAL-A and CAL-B), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens are commonly used. nih.gov The choice of solvent, acyl donor, and temperature can significantly influence the reaction's efficiency and enantioselectivity (E value). nih.govnih.gov This chemo-enzymatic approach can yield both enantiomers of the target molecule with high optical purity. nih.govnih.gov

Table 3: Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols and Esters This table presents examples of lipase-catalyzed resolutions, demonstrating the methodology's applicability.

| Lipase Source | Substrate | Transformation | Key Result | Reference |

|---|---|---|---|---|

| Pseudomonas fluorescens | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Hydrolysis | (R)-alcohol and (S)-acetate with >99% ee, E > 200. | mdpi.com |

| Candida antarctica Lipase B (CAL-B) | Morita-Baylis-Hillman butyrate (B1204436) derivative | Hydrolysis | Outstanding selectivity (E > 3000). | nih.gov |

| Novozym 435 (Immobilized CAL-B) | Aryltrimethylsilyl chiral alcohols | Transesterification | High conversions (c ≈ 50%) and enantiomeric excesses (>99%). | nih.gov |

Engineered Enzyme Systems for Neomorphic Activity (e.g., Mutant Isocitrate Dehydrogenase)

Protein engineering has opened new frontiers in biocatalysis, allowing scientists to create enzymes with novel functions. researchgate.net A prominent example relevant to the synthesis of analogous α-hydroxyacids is the neomorphic activity of mutant isocitrate dehydrogenase (IDH). nih.gov Naturally, wild-type IDH catalyzes the conversion of isocitrate to α-ketoglutarate (2-oxoglutarate). acs.org However, specific mutations, such as the R132H mutation found in certain cancers, alter the enzyme's active site. nih.govacs.org

This mutant IDH1 enzyme gains a new function: the NADPH-dependent reduction of α-ketoglutarate (2-oxoglutarate) to produce D-2-hydroxyglutarate (D-2-HG), an oncometabolite. acs.orgyoutube.com This demonstrates that enzyme engineering can repurpose existing metabolic enzymes to perform highly specific reductions, providing a direct pathway from a common metabolite like 2-oxoglutarate to a chiral α-hydroxy acid. While this specific mutation yields the D-enantiomer (equivalent to R), the principle illustrates the potential for designing enzymes to produce the desired (S)-enantiomer. nih.govacs.org Further engineering efforts could potentially alter the stereoselectivity or substrate scope of such enzymes. nih.gov

Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a third major pillar of asymmetric synthesis, utilizing small, chiral organic molecules to catalyze enantioselective transformations. mdpi.comfrontiersin.org This field avoids the use of metals and often complements biocatalysis and metal catalysis.

For the synthesis of chiral α-hydroxyesters, organocatalytic methods such as asymmetric aldol (B89426) reactions are highly relevant. mdpi.com For instance, proline and its derivatives are effective catalysts for the enantioselective cross-aldol reaction between aldehydes and ketones. youtube.com The catalytic cycle typically involves the formation of a chiral enamine intermediate from the catalyst and a ketone, which then attacks an aldehyde electrophile in a stereocontrolled manner. mdpi.comyoutube.com This strategy could be adapted to synthesize precursors for this compound by carefully selecting the appropriate starting materials. Chiral phosphoric acids have also been used to catalyze the kinetic resolution of hydroxy esters via lactonization, demonstrating another organocatalytic approach to obtaining enantioenriched products. nih.gov

Enantioselective Decarboxylative Aldol Reactions

A significant advancement in the synthesis of chiral α-hydroxyesters is the enantioselective decarboxylative aldol reaction. This methodology provides a powerful means to form carbon-carbon bonds while establishing a hydroxyl-bearing stereocenter. A notable example is the use of a benzyloxy-functionalized malonic acid half thioester as a surrogate for an activated glycolate (B3277807). nih.gov This approach is advantageous as it often proceeds under mild, ambient temperature conditions, is tolerant of air and moisture, and produces carbon dioxide as the sole byproduct. nih.gov

The reaction mechanism involves the condensation of an enolate, generated via decarboxylation, with an aldehyde acceptor. The stereochemical outcome is controlled by a chiral catalyst, leading to the formation of highly enantioenriched α-hydroxyester derivatives. nih.gov While direct synthesis of this compound via this specific published method isn't detailed, the protocol is effective for a range of aliphatic and aromatic aldehydes, yielding versatile α-benzyloxy-β-hydroxy thioester products. These products can be further elaborated into various polyoxygenated molecules. nih.gov The glycolate aldol reaction, in general, represents a critical transformation for the stereocontrolled synthesis of enantiopure 1,2-diols, which are common motifs in polyketide natural products and carbohydrates. nih.gov

Table 1: Representative Results for Enantioselective Decarboxylative Glycolate Aldol Reaction Data adapted from a study on the synthesis of α-benzyloxy-β-hydroxy thioesters, analogous to α-hydroxyesters.

| Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzaldehyde | (2R,3S)-S-(2-benzoyl-5-chlorophenyl) 3-hydroxy-2-(phenylmethoxy)-3-phenylpropanethioate | 95 | 96 |

| (E)-Cinnamaldehyde | (2R,3S,4E)-S-(2-benzoyl-5-chlorophenyl) 3-hydroxy-2-(phenylmethoxy)-5-phenylpent-4-enethioate | 92 | 98 |

| Cyclohexanecarbaldehyde | (2R,3S)-S-(2-benzoyl-5-chlorophenyl) 3-cyclohexyl-3-hydroxy-2-(phenylmethoxy)propanethioate | 88 | 97 |

| Isovaleraldehyde | (2R,3S)-S-(2-benzoyl-5-chlorophenyl) 3-hydroxy-4-methyl-2-(phenylmethoxy)pentanethioate | 85 | 95 |

Chiral Brønsted Acid Catalysis in Asymmetric Transformations

Chiral Brønsted acid catalysis has become a cornerstone of asymmetric organocatalysis. nih.gov This strategy relies on the use of a chiral acid to control the stereochemical outcome of a reaction, typically by activating a substrate through protonation. A prominent class of these catalysts includes BINOL-derived phosphoric acids, which have proven effective in a multitude of asymmetric reactions involving imine activation, such as Mannich-type, Friedel-Crafts, and Pictet-Spengler reactions. nih.govresearchgate.net

For the synthesis of chiral α-hydroxyesters or their precursors, chiral Brønsted acids can activate carbonyl compounds or their equivalents. nih.gov For instance, the development of strong chiral Brønsted C–H acids has enabled the catalytic asymmetric protonation of silyl (B83357) enol ethers to produce chiral ketones with high enantioselectivity. acs.org These chiral ketones can then serve as precursors for the corresponding α-hydroxyesters through subsequent oxidation and esterification steps. The acidity of the Brønsted acid catalyst is a critical parameter that can be fine-tuned; catalysts with intermediate acidity, such as chiral carboxylic acids, are also gaining attention for their ability to activate a distinct range of substrates. rsc.org The design of the catalyst, featuring a well-defined chiral pocket, is essential for achieving high levels of enantiocontrol by ensuring a sterically demanding and appropriately acidic environment. researchgate.net

Table 2: Catalyst Performance in Asymmetric Protonation Data from a study on Brønsted acid catalyzed asymmetric protonation of a silyl enol ether to form a chiral ketone precursor.

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Time (h) |

|---|---|---|---|

| (S)-BPTM | 99 | 80 | 12 |

| NTPA-4 | 92 | 45 | 84 |

| BPA-1 | No reaction |

Asymmetric Transition Metal-Catalyzed Synthesis

Chiral Ligand-Metal Complexes in Stereoselective Reactions

The use of transition metal complexes featuring chiral ligands is a classical and powerful strategy for asymmetric catalysis. numberanalytics.com A chiral ligand coordinates to a metal center, creating a chiral environment that directs the stereochemical course of a reaction. numberanalytics.com This approach is fundamental to many enantioselective transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. numberanalytics.comresearchgate.net

A wide variety of chiral ligands have been developed, with bidentate phosphine (B1218219) ligands like BINAP being among the most well-known. numberanalytics.com In the context of synthesizing chiral α-hydroxyesters, these complexes can catalyze reactions such as the asymmetric alkylation of enolates or the enantioselective reduction of α-keto esters. The design of the ligand is paramount, as its steric and electronic properties directly influence the activity and selectivity of the catalyst. For example, chiral iron(II) complexes supported by tetradentate bis(quinolyl)diamine ligands have demonstrated high efficiency in catalyzing enantioselective alkylations and cis-dihydroxylation of alkenes. nih.gov Another emerging area involves "chiral-at-metal" catalysts, where the chirality originates from the stereogenic metal center itself, coordinated by achiral ligands. nih.gov These catalysts offer a novel approach to asymmetric synthesis, expanding the toolkit available to chemists. nih.gov

Enantioselective Hydrogenation of Precursors

Enantioselective hydrogenation is one of the most efficient and atom-economical methods for producing chiral compounds. For the synthesis of this compound, the asymmetric hydrogenation of its precursor, dimethyl 2-oxopentanedioate (also known as dimethyl α-ketoglutarate), is a highly effective route.

A well-established method employs platinum catalysts supported on alumina (B75360) (Pt/Al2O3), modified with cinchona alkaloids such as dihydroquinine. buchler-gmbh.com In this system, the chiral alkaloid adsorbs onto the platinum surface and directs the approach of the prochiral α-keto ester substrate. This interaction leads to the preferential formation of one enantiomer of the corresponding α-hydroxyester. Specifically, the hydrogenation of diethyl 2-oxopentanedioate over a dihydroquinine-modified platinum catalyst has been shown to produce diethyl (R)-2-hydroxypentanedioate. buchler-gmbh.com By selecting the appropriate cinchona alkaloid (e.g., dihydroquinidine (B8771983) instead of dihydroquinine), it is possible to access the (S)-enantiomer. Transition metal complexes of rhodium, ruthenium, and iridium with chiral phosphine ligands are also widely used for the asymmetric hydrogenation of various functionalized olefins, including precursors to α-hydroxyesters. nih.gov

Table 3: Example of Enantioselective Hydrogenation

| Educt | Catalyst System | Product |

|---|---|---|

| Diethyl 2-oxopentanedioate, Hydrogen | Platinum/Aluminiumoxide, Dihydroquinine Base | Diethyl (R)-2-hydroxypentanedioate |

Other Emerging Asymmetric Synthetic Strategies

Beyond the more established methods, several innovative strategies for asymmetric synthesis are continuously being developed. One such intriguing concept is the "memory of chirality". researchgate.net This phenomenon describes a reaction in which the chirality of a starting material is retained in the product, even though the reaction proceeds through a planar, achiral intermediate like a carbanion or radical. researchgate.netresearchgate.net The transient conformational chirality of the reactive intermediate is key to this process. This strategy has been successfully applied in the α-alkylation of amino acid esters and other transformations. researchgate.net

Another emerging area is the development of novel catalytic systems that offer unique reactivity or selectivity. This includes the design of increasingly sophisticated organocatalysts and transition metal complexes. For example, the use of dual activation strategies, combining an amine catalyst with a Brønsted acid co-catalyst, has proven effective for certain transformations. researchgate.net Furthermore, the development of racemization-free coupling reagents for the synthesis of chiral amides and peptides showcases the ongoing effort to achieve perfect stereocontrol in bond-forming reactions, a principle that is broadly applicable across synthetic chemistry. rsc.org These emerging strategies hold the potential to provide even more efficient and versatile routes to chiral molecules like this compound in the future.

Analytical Techniques for Stereochemical Characterization and Enantiomeric Resolution of 2 Hydroxypentanedioate Derivatives

Chiral Derivatization Strategies for Diastereomer Formation

Indirect methods are a cornerstone of chiral analysis. They involve the reaction of the enantiomeric analyte with an enantiomerically pure chiral derivatizing agent (CDA). This reaction creates a pair of diastereomers, which, unlike the original enantiomers, have different physical properties and can be separated using standard achiral analytical techniques like liquid chromatography. wikipedia.orgchiralpedia.com This approach offers advantages such as the use of cost-effective conventional columns and often enhanced detection sensitivity, particularly with mass spectrometry. chiralpedia.com

Liquid chromatography coupled with mass spectrometry (LC/MS) is a powerful tool for the analysis of derivatized 2-hydroxypentanedioate (B1228988) enantiomers. The derivatization not only facilitates chromatographic separation but can also improve ionization efficiency and provide specific fragmentation patterns for sensitive and selective detection. nih.govsemanticscholar.org

Diacetyl-L-tartaric anhydride (B1165640) (DATAN) is a widely used chiral derivatizing agent for molecules containing hydroxyl and amino groups, including 2-hydroxy acids like 2-hydroxypentanedioate. nih.govresearchgate.net The reaction of the hydroxyl group of (S)- and (R)-2-hydroxypentanedioate with L-DATAN yields a pair of diastereomeric esters. researchgate.netnih.gov These diastereomers can be effectively separated on a standard, non-chiral C18 HPLC column and detected by tandem mass spectrometry (MS/MS). researchgate.netnih.gov

The derivatization is typically performed in an aprotic solvent mixture, such as acetonitrile (B52724) and acetic acid, to ensure the reaction proceeds efficiently. science.gov Complete evaporation of any water from the sample is crucial, as the anhydride reagent is water-sensitive. science.gov The reaction can be completed in as little as 30 minutes. sigmaaldrich.com A study by Struys et al. (2004) detailed a method with a total runtime of 5 minutes for the separation of the DATAN-derivatized 2-HG diastereomers. researchgate.netnih.gov This method demonstrated good precision, with inter- and intra-assay coefficients of variation ranging from 3.4% to 6.2%. researchgate.netnih.gov More recent advancements have utilized this strategy for untargeted chiral metabolomics, allowing for the simultaneous analysis of numerous chiral metabolites in a single run. nih.gov

Table 1: LC/MS Method Parameters for DATAN-Derivatized 2-HG Enantiomers

| Parameter | Condition | Reference |

|---|---|---|

| Derivatizing Agent | (+)-O,O'-Diacetyl-L-tartaric anhydride (DATAN) | researchgate.netnih.gov |

| Reaction Solvent | Acetonitrile:acetic acid (4:1, v/v) | science.gov |

| Chromatographic Column | Achiral C18 HPLC column | researchgate.netnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) in MRM mode | researchgate.netnih.gov |

| Total Run Time | 5 minutes | researchgate.net |

| Precursor Ion (m/z) | 363.057 (for 2HG-DATAN) | sigmaaldrich.com |

N-(p-Toluenesulfonyl)-L-phenylalanyl chloride (TSPC), also known as Tosyl-L-phenylalanyl chloride, is another effective chiral resolving reagent for alcohols and amines. utmb.eduresearchgate.net It is employed to derivatize the enantiomers of 2-hydroxypentanedioate, forming diastereomers that can be separated by LC/MS. wikipedia.orgnih.gov The derivatization selectively targets the alcohol moiety of the α-hydroxy acid. researchgate.net The reaction involves using an anhydrous solvent like acetonitrile (ACN) with pyridine (B92270) added to neutralize the hydrochloric acid produced during the reaction. wikipedia.orgresearchgate.net

Optimization studies have shown that the derivatization can be completed rapidly, within 5 minutes at 25°C. researchgate.net The resulting TSPC-labeled diastereomers of 2-HG have been successfully separated on an ODS-3 (C18) column. nih.gov One study reported retention times of 16.5 and 16.2 minutes for the derivatized D- and L-2HG, respectively, achieving a lower limit of quantification (LLOQ) of 0.002 µM in aqueous solution. nih.gov TSPC derivatization has been reported to offer improved chromatographic separation and detection sensitivity compared to DATAN for 2-HG enantiomers. wikipedia.org

Table 2: LC/MS Method Parameters for TSPC-Derivatized 2-HG Enantiomers

| Parameter | Condition | Reference |

|---|---|---|

| Derivatizing Agent | N-(p-Toluenesulfonyl)-L-phenylalanyl chloride (TSPC) | nih.govnih.gov |

| Reaction Solvent | Anhydrous Acetonitrile (ACN) with Pyridine | wikipedia.orgresearchgate.net |

| Reaction Time/Temp | 5 minutes at 25°C | researchgate.net |

| Chromatographic Column | Inertsil ODS-3 (250 mm × 2.0 mm, 5 µm) | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | wikipedia.orgnih.gov |

| LLOQ (in water) | 0.002 µM | nih.gov |

Beyond DATAN and TSPC, other reagents have been developed for the chiral analysis of hydroxy acids and related compounds. While direct applications to (S)-Dimethyl 2-hydroxypentanedioate are less documented, the principles are transferable from its parent acid, 2-hydroxypentanedioate.

One such reagent is 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ) . A study demonstrated that 2-HG could be successfully derivatized with NBD-PZ after an initial lactonization step. researchgate.net The resulting fluorescent diastereomers were then quantified using a two-dimensional liquid chromatography (2D-LC) method, where an initial separation on an octadecyl silica (B1680970) column was followed by enantiomeric separation on a chiral column. researchgate.net

For amino compounds, which share the need for chiral derivatization, reagents like 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) , also known as Marfey's reagent, are widely used. researchgate.net While primarily for amines, this highlights the broad toolkit available for creating diastereomers for LC-MS analysis. The efficacy of any CDA depends on several factors, including reaction speed, stability of the derivatives, absence of racemization during the reaction, and the chromatographic resolution achieved between the resulting diastereomers. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric excess (% ee). Since enantiomers are indistinguishable in a standard NMR spectrum, they must be converted into diastereomers, which exhibit different chemical shifts. wikipedia.org This can be achieved by reacting the enantiomeric mixture with a chiral derivatizing agent to form covalent diastereomeric esters or by forming diastereomeric salts with a chiral resolving agent. wikipedia.orgnii.ac.jp

A notable application for 2-hydroxypentanedioate involves derivatization with Diacetyl-L-Tartaric Anhydride (DATAN) , the same reagent used in LC/MS methods. A study demonstrated that after derivatizing 2-HG with DATAN, the resulting diastereomers could be clearly resolved and quantified directly by ¹H NMR spectroscopy without the need for chromatographic separation. nih.gov This method is non-destructive and highly reproducible. The study reported a limit of quantification of approximately 1 nmol for 2-HG with coefficients of variation below 5%. nih.gov

Another approach is the formation of diastereomeric salts by reacting a chiral acid like 2-hydroxypentanedioate with a chiral base. These salts exist as distinct species in solution and can lead to separate signals in the NMR spectrum, allowing for the determination of enantiomeric composition. researchgate.netnii.ac.jp The choice of solvent is crucial as it can influence the solubility and the observed chemical shift differences between the diastereomeric salts. nii.ac.jp While specific examples for 2-hydroxypentanedioate are less common, the principle is widely applied to chiral carboxylic acids. nii.ac.jp

LC/MS-Based Methods

Direct Chiral Chromatographic Separations

Direct chiral chromatography is a widely used approach that avoids the need for derivatization. chromatographyonline.com In this method, enantiomers are separated directly on a chiral stationary phase (CSP). The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica. chiralpedia.com The separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies. sigmaaldrich.com

For the enantiomers of 2-hydroxypentanedioate, several CSPs have proven effective. A prominent example is the Astec® CHIROBIOTIC® R column, which uses the macrocyclic glycopeptide ristocetin (B1679390) as the chiral selector. sigmaaldrich.com This column can successfully separate D- and L-2-hydroxypentanedioate under polar ionic mobile phase conditions, making it compatible with mass spectrometry detection. sigmaaldrich.com

Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are also highly effective. For instance, a Chiralpak-ASR column, which falls into this category, has been used for the chiral separation of various stereoisomers. jsmcentral.org These types of columns can be operated in normal-phase, reversed-phase, or polar organic modes, offering versatile selectivity for a wide range of chiral compounds. chromatographyonline.com The direct approach is often preferred for its simplicity, as it eliminates the sample preparation steps of derivatization and potential issues like side reactions or racemization. nih.gov

Table 3: Examples of Chiral Stationary Phases for Direct 2-HG Separation

| Chiral Stationary Phase (CSP) | Chiral Selector Type | Mode of Operation | Reference |

|---|---|---|---|

| Astec® CHIROBIOTIC® R | Macrocyclic Glycopeptide (Ristocetin) | Polar Ionic | sigmaaldrich.com |

| Chiralpak-ASR | Polysaccharide Derivative | Reversed-Phase | jsmcentral.org |

| CHIRALPAK IA-U | Amylose tris(3,5-dimethylphenylcarbamate) | Reversed-Phase | tcichemicals.com |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Utilizing Chiral Columns

Gas chromatography (GC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the separation and sensitive detection of volatile and semi-volatile compounds. For the analysis of chiral molecules like 2-hydroxypentanedioate esters, direct separation of enantiomers can be achieved by using a chiral stationary phase (CSP) within the GC column. utmb.edugcms.cz

The process typically involves derivatization of the analyte to increase its volatility and thermal stability. For hydroxy acids and their esters, common derivatization agents include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride - TFAA). sci-hub.se Following derivatization, the sample is injected into the GC system.

The core of the chiral separation lies in the interactions between the enantiomers and the chiral stationary phase. Cyclodextrin-based CSPs are widely used for this purpose. gcms.czsci-hub.se These cyclic oligosaccharides have a chiral cavity, leading to the formation of transient diastereomeric inclusion complexes with the enantiomers. The differing stability of these complexes results in different retention times, allowing for their separation. gcms.cz

The separated enantiomers are then detected by a tandem mass spectrometer. MS/MS provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is particularly useful when analyzing complex biological matrices. utmb.edu A novel GC-MS/MS assay has been developed for the separation and detection of 2-hydroxyglutarate (a related compound) enantiomers for clinical use, highlighting the technique's applicability. utmb.edu

Table 1: Exemplary GC-MS/MS Parameters for Chiral Analysis of Hydroxy Acid Esters

| Parameter | Description |

|---|---|

| Chiral Column | Cyclodextrin-based (e.g., Rt-bDEXse, Chirasil-Dex) sci-hub.sechrom-china.com |

| Carrier Gas | Helium or Hydrogen shimadzu.com |

| Derivatization Agent | Silylating agents (e.g., BSTFA) or Acylating agents (e.g., TFAA) sci-hub.se |

| Injection Mode | Splitless or Split shimadzu.comnih.gov |

| Ionization Mode | Electron Ionization (EI) shimadzu.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for enantiomeric separation. Unlike GC, HPLC is suitable for a wider range of compounds, including those that are non-volatile or thermally labile. The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs). chiralpedia.com

For 2-hydroxypentanedioate derivatives, several types of CSPs have proven effective. These include:

Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are among the most successful and widely applied CSPs. nih.govmdpi.com They offer broad enantiorecognition capabilities for a diverse range of compounds.

Glycopeptide Antibiotic-based CSPs: Columns based on antibiotics like ristocetin A (e.g., Astec® CHIROBIOTIC® R) are effective for separating polar compounds, including hydroxy acids. sigmaaldrich.comnih.gov These CSPs operate under polar ionic mobile phase conditions, which can enhance analyte ionization and sensitivity for mass spectrometry detection. sigmaaldrich.com

Cyclodextrin-based CSPs: Similar to their use in GC, cyclodextrins can be bonded to silica particles for use in HPLC, providing enantioseparation for various molecules. nih.gov

The choice of mobile phase is critical for achieving optimal separation and depends on the CSP and the analyte. Normal-phase, reversed-phase, and polar organic modes can be employed. mdpi.com The separated enantiomers are typically detected using UV detectors or, for higher sensitivity and specificity, mass spectrometers (LC-MS). sigmaaldrich.comnih.gov An LC-MS/MS method for quantifying 2-hydroxyglutarate enantiomers has been established, demonstrating the power of this approach for related molecules. nih.gov

Table 2: Common Chiral Stationary Phases for HPLC Analysis of Hydroxy Acids

| CSP Type | Chiral Selector Example | Typical Mobile Phase |

|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) | n-Hexane/Isopropanol mdpi.com |

| Glycopeptide Antibiotic | Ristocetin A (e.g., Astec® CHIROBIOTIC® R) | Water/Methanol/Acetic Acid sigmaaldrich.com |

Advanced Spectroscopic and Spectrometric Approaches for Chiral Discrimination (e.g., Ion Mobility Spectrometry/Mass Spectrometry)

While chromatography remains the gold standard, advanced spectrometric techniques are emerging as rapid and sensitive alternatives for chiral analysis. Ion Mobility Spectrometry (IMS), particularly when coupled with Mass Spectrometry (IMS-MS), offers a powerful platform for chiral discrimination. researchgate.netunipd.it

IMS separates ions in the gas phase based on their size, shape, and charge. Since enantiomers have identical mass, they cannot be distinguished by a mass spectrometer alone. However, by using a chiral selector, diastereomeric complexes with different shapes and sizes (and thus different mobilities) can be formed, enabling their separation by IMS. unipd.it

There are several approaches to achieve chiral discrimination with IMS-MS:

Chiral Derivatization: The analyte enantiomers are reacted with a chiral derivatizing agent (CDA) before analysis. researchgate.net This converts the enantiomeric pair into a pair of diastereomers, which have different physicochemical properties and can be separated by IMS. For example, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) has been successfully used for the chiral analysis of amino acids. nih.govescholarship.org

Non-covalent Complexation: A chiral selector is added to the solution, forming non-covalent diastereomeric complexes with the analyte enantiomers during the electrospray ionization process. These complexes can then be separated in the ion mobility cell. researchgate.net

IMS-MS offers the advantage of very short analysis times (seconds or less) and high sensitivity. researchgate.net Recent studies have demonstrated that IMS can achieve performance comparable to HPLC for determining enantiomeric excess, positioning it as a promising high-throughput technique for future chiral analyses. researchgate.net A rapid separation method for D/L-2-hydroxyglutaric acid using a chiral derivatizing reagent and field asymmetric waveform ion mobility spectrometry/mass spectrometry (FAIMS/MS) has been developed, showcasing the potential for analyzing related compounds like this compound.

Table 3: Chiral Derivatization Agents for IMS-MS Analysis

| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Reference |

|---|---|---|

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Amines | nih.govescholarship.org |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA) | Amines | nih.gov |

| (S)‐1‐(4,6‐dimethoxy‐1,3,5‐triazin‐2‐yl)pyrrolidin‐3‐amine | Carboxylic Acids, Hydroxyls | researchgate.net |

Synthetic Utility and Derivatization of S Dimethyl 2 Hydroxypentanedioate As a Chiral Building Block

Transformations and Derivatization Reactions for Diverse Organic Scaffolds

The strategic manipulation of the hydroxyl and ester functionalities of (S)-Dimethyl 2-hydroxypentanedioate (B1228988) enables its conversion into a wide array of valuable organic scaffolds. Researchers have explored numerous derivatization reactions to harness the synthetic potential of this chiral synthon.

One notable transformation involves the reduction of the ester groups and subsequent cyclization to yield chiral tetrahydropyran (B127337) rings. For instance, (S)-Dimethyl 2-hydroxypentanedioate, derived from L-glutamic acid, serves as a key starting material for the synthesis of (S)-3-hydroxytetrahydropyran. This transformation highlights the utility of the parent molecule in accessing heterocyclic systems with controlled stereochemistry.

The hydroxyl group can be readily protected or activated to participate in various coupling reactions. Standard protecting groups, such as silyl (B83357) ethers or benzyl (B1604629) ethers, can be employed to mask the hydroxyl functionality while other parts of the molecule undergo transformation. Activation of the hydroxyl group, for example, through tosylation or mesylation, facilitates its displacement by nucleophiles, opening avenues for the introduction of diverse substituents.

Furthermore, the ester groups can be selectively hydrolyzed or aminated to generate the corresponding carboxylic acids or amides. These derivatives offer additional handles for further synthetic manipulations, including peptide couplings and the formation of other functional groups. The differential reactivity of the two ester groups can also be exploited to achieve regioselective modifications.

Below is a table summarizing some of the key transformations and derivatizations of this compound:

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | 1. LiAlH₄, THF 2. Acid catalyst | (S)-3-hydroxytetrahydropyran | Synthesis of chiral heterocyclic scaffolds |

| This compound | TBDMSCl, Imidazole, DMF | (S)-Dimethyl 2-(tert-butyldimethylsilyloxy)pentanedioate | Protection of the hydroxyl group for further transformations |

| This compound | 1. NaOH (aq) 2. H₃O⁺ | (S)-2-Hydroxypentanedioic acid | Access to the corresponding diacid for further derivatization |

| This compound | R-NH₂, heat | (S)-2-Hydroxy-N¹,N⁵-dialkylpentanediamide | Synthesis of chiral diamide (B1670390) derivatives |

Application in the Construction of Complex Chiral Molecules and Pharmaceutical Intermediates

The versatility of this compound and its derivatives makes it a valuable precursor in the synthesis of complex chiral molecules, including intermediates for the pharmaceutical industry. The ability to introduce multiple stereocenters with high control is a critical advantage offered by this chiral building block.

While direct examples of its use in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The chiral 1,4-dioxygenated pattern, readily accessible from this starting material, is a common feature in natural products and pharmaceuticals.

The synthesis of substituted piperidines and other nitrogen-containing heterocycles, which are prevalent in many drug scaffolds, can be envisioned starting from this compound. This would typically involve the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an amine and subsequent cyclization and functional group manipulations.

The table below illustrates a hypothetical synthetic application towards a key pharmaceutical intermediate:

| Intermediate Target | Synthetic Strategy from this compound | Potential Therapeutic Area |

| Chiral substituted γ-lactone | Intramolecular cyclization of a selectively hydrolyzed derivative. | Cardiovascular, Antiviral |

| Enantiopure 1,2,5-triol derivative | Reduction of both ester groups and protection/deprotection steps. | Metabolic disorders |

| Chiral amino-alcohol | Conversion of one ester to an amide, reduction, and manipulation of the hydroxyl group. | CNS disorders |

Development of Novel Synthetic Pathways Utilizing the Chiral Hydroxyl and Ester Functionalities

Ongoing research focuses on developing novel and efficient synthetic pathways that fully exploit the unique combination of functional groups in this compound. These efforts aim to expand its synthetic utility and provide access to a broader range of complex chiral molecules.

One area of exploration is the use of enzymatic transformations. Biocatalysis can offer high chemo-, regio-, and stereoselectivity, providing a green and efficient alternative to traditional chemical methods. For instance, lipases could be employed for the selective hydrolysis of one of the ester groups, while oxidoreductases could be used to modify the hydroxyl functionality.

Another promising approach involves the use of metal-catalyzed cross-coupling reactions. By converting the hydroxyl group into a suitable leaving group, such as a triflate, various carbon-carbon and carbon-heteroatom bonds can be formed with high efficiency and selectivity. This would allow for the introduction of a wide range of substituents at the C2 position.

The following table outlines potential novel synthetic pathways:

| Pathway Type | Description | Potential Products |

| Chemoenzymatic Synthesis | Utilization of enzymes (e.g., lipases, proteases) for selective transformations of the ester and hydroxyl groups. | Enantiopure mono-acids, chiral amides. |

| Metal-Catalyzed Functionalization | Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the C2 position after conversion of the hydroxyl group to a triflate. | Arylated, alkenylated, or aminated derivatives. |

| Tandem/Domino Reactions | Multi-step transformations in a single pot to rapidly build molecular complexity. | Polycyclic and highly functionalized chiral molecules. |

Biochemical and Metabolic Significance of 2 Hydroxypentanedioate Stereoisomers in Biological Systems

Endogenous Formation and Interconversion of D- and L-2-Hydroxyglutarate (2HG)

In healthy cells, D- and L-2-hydroxyglutarate are present at low levels, and their formation is a result of promiscuous enzyme activity and specific metabolic pathways. The balance between their production and degradation is tightly regulated.

Enzymatic Pathways and Key Enzymes Involved

The production of 2HG enantiomers is dictated by the stereospecificity of several enzymes that can reduce α-ketoglutarate (αKG), a key intermediate in the Krebs cycle. nih.gov

Mutations in the isocitrate dehydrogenase (IDH) enzymes, particularly IDH1 and IDH2, are a primary source of elevated D-2HG. nih.gov These mutations confer a neomorphic activity, causing the enzyme to convert αKG to D-2HG. nih.govcymitquimica.com Wild-type IDH enzymes can also produce D-2HG, albeit at a much lower rate. Another enzyme, 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), has also been identified as a potential source of D-2HG. nih.gov

Conversely, L-2HG is primarily produced through the promiscuous activity of lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH). nih.govsigmaaldrich.com Both LDH and MDH can utilize αKG as an alternative substrate, catalyzing its reduction to L-2HG. nih.govsigmaaldrich.com This production is stereospecific, with both enzymes favoring the formation of the L-enantiomer. nih.gov The catalytic efficiency of this side reaction is significantly lower than their primary reactions. cymitquimica.com

The interconversion of these stereoisomers is managed by specific dehydrogenases. L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH) are mitochondrial enzymes that oxidize L-2HG and D-2HG back to αKG, respectively, thus playing a crucial role in metabolite repair. nih.govcymitquimica.comresearchgate.net

Influence of Cellular Conditions on Stereoisomer Production

Cellular conditions, particularly hypoxia (low oxygen) and acidic pH, significantly influence the production of 2HG stereoisomers.

Hypoxia: Under hypoxic conditions, cells exhibit increased production of L-2HG. nih.govsigmaaldrich.com This is largely attributed to the increased activity of LDHA and MDH2. nih.gov The metabolic shift towards glycolysis in hypoxia leads to an accumulation of NADH, which drives the reduction of αKG to L-2HG by these enzymes. plos.org

pH: Acidic conditions have been shown to enhance the production of L-2HG by LDH. nih.govsigmaaldrich.com A lower pH promotes the protonated form of αKG, which has a higher affinity for the active site of LDHA, thereby increasing the rate of L-2HG formation. nih.govsigmaaldrich.com The pH optimum for L-2HG production by MDH2 has been observed to be around 6.6. cymitquimica.com

Role as a Metabolite in Central Carbon Metabolism

2-Hydroxyglutarate is structurally similar to α-ketoglutarate, a central intermediate of the tricarboxylic acid (TCA) cycle. cymitquimica.comambeed.com The production of 2HG from αKG directly links it to the central carbon metabolism. The conversion of αKG to 2HG represents a diversion of carbon from the TCA cycle. This can impact cellular energy production and the biosynthesis of other molecules derived from TCA cycle intermediates. The oxidation of 2HG back to αKG by L2HGDH and D2HGDH allows for the re-entry of this carbon into the TCA cycle. researchgate.netjohnshopkins.edu

Interaction with 2-Oxoglutarate-Dependent Dioxygenases and Other Enzymes

One of the most significant roles of 2HG is its ability to act as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. These enzymes utilize αKG as a co-substrate to catalyze a wide range of reactions, including histone and DNA demethylation, and the regulation of hypoxia-inducible factor (HIF).

Allosteric Modulation and Competitive Inhibition Mechanisms

2HG's structural similarity to αKG allows it to bind to the αKG-binding site in the active center of these dioxygenases, thereby competitively inhibiting their activity. This inhibition leads to widespread effects on gene expression and cellular signaling. For instance, inhibition of histone demethylases by 2HG can lead to a hypermethylated state of histones, altering chromatin structure and gene transcription. Similarly, inhibition of the TET family of DNA hydroxylases can affect DNA methylation patterns.

Some studies have also explored the potential for allosteric modulation. For example, AGI-5198 is an allosteric inhibitor that is selective for the mutant IDH1-R132H enzyme, preventing the production of D-2HG.

Stereospecificity of Enzyme-Substrate/Inhibitor Interactions

The inhibitory effects of 2HG on α-ketoglutarate-dependent dioxygenases are stereospecific. L-2HG is generally a more potent inhibitor of these enzymes than D-2HG. ambeed.com The half-maximal inhibitory concentrations (IC50) for L-2HG are significantly lower than for D-2HG for many of these enzymes. ambeed.com However, the high concentrations of D-2HG produced by mutant IDH enzymes (in the millimolar range) are sufficient to cause significant inhibition of these dioxygenases.

The interaction with other enzymes also shows stereospecificity. For example, L2HGDH and D2HGDH are specific for their respective L- and D-enantiomers. nih.govcymitquimica.com

Data Tables

Table 1: Key Enzymes in 2-Hydroxyglutarate Metabolism

| Enzyme | Role | Substrate(s) | Product(s) | Stereospecificity |

| Isocitrate Dehydrogenase (IDH) 1/2 (Mutant) | Production of D-2HG | α-Ketoglutarate, NADPH | D-2-Hydroxyglutarate, NADP+ | D-specific |

| Lactate Dehydrogenase (LDH) | Promiscuous production of L-2HG | α-Ketoglutarate, NADH | L-2-Hydroxyglutarate, NAD+ | L-specific |

| Malate Dehydrogenase (MDH) | Promiscuous production of L-2HG | α-Ketoglutarate, NADH | L-2-Hydroxyglutarate, NAD+ | L-specific |

| L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) | Degradation of L-2HG | L-2-Hydroxyglutarate | α-Ketoglutarate | L-specific |

| D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) | Degradation of D-2HG | D-2-Hydroxyglutarate | α-Ketoglutarate | D-specific |

Table 2: Influence of Cellular Conditions on L-2HG Production

| Condition | Primary Effect | Key Enzymes Involved | Reference |

| Hypoxia | Increased L-2HG production | LDHA, MDH2 | nih.govsigmaaldrich.com |

| Acidic pH | Enhanced L-2HG production | LDHA | nih.govsigmaaldrich.com |

Emerging Research on Metabolic Pathway Dysregulation Related to 2-Hydroxypentanedioate (B1228988)

Recent scientific investigations have shed light on the profound impact of 2-hydroxypentanedioate, commonly known as 2-hydroxyglutarate (2-HG), on cellular metabolism. The accumulation of its stereoisomers, (R)-2-hydroxypentanedioate (D-2-HG) and (S)-2-hydroxypentanedioate (L-2-HG), is increasingly recognized as a hallmark of metabolic dysregulation in various pathological conditions, most notably in cancer. While the subject compound, (S)-Dimethyl 2-hydroxypentanedioate, is the dimethyl ester of the (S) enantiomer, it is the parent compound, (S)-2-hydroxypentanedioate (L-2-HG), along with its (R) counterpart, that is biologically active and central to the dysregulation of metabolic pathways. nih.gov These molecules are structurally similar to the key metabolic intermediate α-ketoglutarate (α-KG), enabling them to act as competitive inhibitors of numerous α-KG-dependent enzymes, thereby triggering a cascade of metabolic and epigenetic changes. nih.govnih.gov

The accumulation of 2-HG was first identified in the context of inherited metabolic disorders known as 2-hydroxyglutaric acidurias (2-HGA), which are characterized by severe neurological symptoms. nih.gov However, the role of 2-HG as an "oncometabolite" came into focus with the discovery of gain-of-function mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. nih.govreactome.org These mutations endow the enzymes with a new capability: the reduction of α-KG to D-2-HG. nih.govreactome.org

Emerging research has broadened this perspective, revealing that 2-HG can accumulate even in the absence of IDH mutations. nih.gov Under conditions such as hypoxia or acidosis, certain enzymes, including lactate dehydrogenase (LDH) and malate dehydrogenase (MDH), can promiscuously produce L-2-HG from α-KG. nih.govnih.gov This accumulation of either D- or L-2-HG has far-reaching consequences, disrupting normal cellular processes by interfering with a wide range of metabolic and regulatory pathways.

Mechanisms of Metabolic Dysregulation by 2-HG Stereoisomers

The primary mechanism by which 2-HG disrupts cellular metabolism is through the competitive inhibition of α-KG-dependent dioxygenases. nih.gov These enzymes utilize α-KG as a co-substrate to catalyze various reactions, including hydroxylation and demethylation. By competing with α-KG, 2-HG can inhibit a broad family of enzymes that are critical for epigenetic regulation, collagen synthesis, and cellular responses to hypoxia. nih.govnih.gov

Key research findings on the enzymes and pathways affected by 2-HG are summarized in the table below:

| Enzyme/Process Affected | 2-HG Stereoisomer | Consequence of Inhibition | Pathological Context |

| TET Family of DNA Hydroxylases | D-2-HG & L-2-HG | Inhibition of DNA demethylation, leading to DNA hypermethylation and altered gene expression. nih.govnih.gov | Cancer (especially IDH-mutant tumors), Hematologic Malignancies. nih.govpreprints.org |

| Histone Demethylases (e.g., KDM family) | D-2-HG & L-2-HG | Inhibition of histone demethylation, resulting in histone hypermethylation (e.g., H3K9, H3K27, H3K36) and altered chromatin structure, leading to blocked cellular differentiation. nih.govnih.gov | Glioma, Acute Myeloid Leukemia (AML). nih.gov |

| Prolyl Hydroxylases (PHDs/EGLNs) | D-2-HG & L-2-HG | Stabilization of Hypoxia-Inducible Factor 1α (HIF-1α), promoting a pseudohypoxic state, angiogenesis, and metabolic reprogramming. nih.govnih.gov L-2HG has a notable role in adapting to hypoxia. frontiersin.org | Cancer, Hypoxia Response. nih.gov |

| DNA Repair Enzymes (e.g., ALKBH family) | D-2-HG | Impaired DNA repair mechanisms, leading to increased genomic instability and potential sensitivity to DNA damaging agents. nih.govfrontiersin.org | Cancer Therapy (Synthetic Lethality). frontiersin.org |

| Collagen Prolyl-4-Hydroxylases | D-2-HG | Defective collagen maturation and extracellular matrix formation. nih.gov | Developmental abnormalities in 2-HGA. nih.gov |

Dysregulation Beyond IDH Mutations

A significant area of emerging research is the production and function of 2-HG in cells lacking IDH mutations. It is now understood that metabolic stress, particularly hypoxia and acidosis, can induce the production of L-2-HG. nih.govnih.gov

Hypoxia-Induced L-2-HG Production: Under low oxygen conditions, the accumulation of reducing equivalents (NADH) can drive the promiscuous activity of enzymes like lactate dehydrogenase A (LDHA) and malate dehydrogenase (MDH) to convert α-KG into L-2-HG. nih.govnih.gov This L-2-HG production is not merely a byproduct but an active response that helps cells adapt to hypoxia, partly by stabilizing HIF-1α. frontiersin.orgnih.gov It can also contribute to reductive stress, impacting mitochondrial function and glycolysis. nih.govnih.gov

Role in T-cell Function: Recent studies have implicated 2-HG in the regulation of the immune system. T-cell activation involves significant metabolic reprogramming, and the production of 2-HG has been shown to affect T-cell differentiation and function, which has implications for tumor immunity. nih.gov

The table below details the enzymes responsible for 2-HG production, highlighting the conditions that lead to its accumulation.

| Enzyme | Primary Reaction | Promiscuous Reaction | Condition for Promiscuous Activity | Resulting Stereoisomer |

| Isocitrate Dehydrogenase 1/2 (IDH1/2) | Isocitrate → α-Ketoglutarate | Not applicable (neomorphic activity) | Gain-of-function mutation | D-2-HG nih.gov |

| Lactate Dehydrogenase A (LDHA) | Pyruvate ↔ Lactate | α-Ketoglutarate → 2-Hydroxyglutarate | Hypoxia, Acidosis, High NADH/NAD+ ratio nih.govnih.gov | L-2-HG |

| Malate Dehydrogenase (MDH1/2) | Malate ↔ Oxaloacetate | α-Ketoglutarate → 2-Hydroxyglutarate | Hypoxia, Acidosis nih.govnih.gov | L-2-HG |

| 2-HG Synthase | Propionyl-CoA + Glyoxylate → 2-HG | Not applicable | Propionyl-CoA catabolism the-innovation.org | D-2-HG |

The dysregulation of these metabolic pathways by 2-HG represents a critical node in the development and progression of several diseases. The role of 2-HG extends beyond being a simple oncometabolite; it is a key signaling molecule that links cellular metabolism with epigenetic control and stress responses. nih.gov Understanding the distinct and overlapping roles of the D- and L-stereoisomers, as well as their production in both IDH-mutant and non-IDH-mutant contexts, continues to be a vibrant and rapidly evolving field of research. nih.govthe-innovation.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (S)-Dimethyl 2-hydroxypentanedioate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as esterification of 2-hydroxypentanedioic acid using methanol under acid catalysis. Key steps include controlled hydrogenation (e.g., using Pd/C and H₂) and purification via recrystallization or column chromatography. To optimize purity, monitor reaction progress using TLC or HPLC, and employ rigorous drying under vacuum to remove residual solvents .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is commonly used. Alternatively, optical rotation measurements and -NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) can differentiate enantiomers. Cross-reference with X-ray crystallography data for absolute configuration confirmation .

Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, methanol) is high, while stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Use LC-MS to identify degradation products and NIST-referenced databases for validation .

Advanced Research Questions

Q. How can experimental designs be structured to investigate the catalytic role of this compound in asymmetric synthesis?

- Methodological Answer : Employ a fractional factorial design to test variables like temperature (20–80°C), solvent polarity (e.g., THF vs. acetonitrile), and catalyst loading (1–5 mol%). Use -NMR to track reaction intermediates and DFT calculations to model transition states. Include control experiments with the (R)-enantiomer to assess stereoselectivity .

Q. How can researchers resolve contradictions in reported catalytic activity data across different studies?

- Methodological Answer : Perform meta-analysis of kinetic data (e.g., turnover frequency, enantiomeric excess) using standardized substrates. Replicate experiments under identical conditions (pH, solvent, catalyst source) and apply statistical tools like bootstrapping to identify outliers. Cross-validate with in situ IR spectroscopy to detect transient intermediates .

Q. What methodologies are recommended for analyzing the compound’s degradation pathways under oxidative conditions?

- Methodological Answer : Use LC-QTOF-MS to identify oxidative byproducts (e.g., keto or epoxide derivatives). Pair with radical trapping agents (e.g., TEMPO) to elucidate mechanisms. Compare degradation kinetics in aerobic vs. inert atmospheres using Arrhenius plots to determine activation energy .

Methodological Best Practices

Q. How should measurement uncertainty be addressed in quantitative analysis of this compound?

- Methodological Answer : Perform triplicate measurements for all assays and report standard deviations. For chromatographic methods, calibrate with certified reference materials (CRMs) and validate linearity () across the working range. Use propagation of error formulas to calculate combined uncertainty in final concentrations .

Q. What strategies are effective for integrating contradictory spectral data (e.g., NMR vs. computational predictions)?

- Methodological Answer : Reconcile discrepancies by re-examining solvent effects (e.g., deuterated solvent interactions) and conformational dynamics (e.g., rotamers). Validate computational models (e.g., DFT-optimized structures) with NOESY experiments to confirm spatial arrangements. Publish raw data in supplementary materials for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.